3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO3S2/c1-12(16,5-6-19-2)8-15-20(17,18)9-3-4-11(14)10(13)7-9/h3-4,7,15-16H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGLJZGFLNXFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide typically involves multiple steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting 3-chloro-4-fluorobenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the hydroxy and methylthio groups: This step involves the reaction of the intermediate with 2-hydroxy-2-methyl-4-(methylthio)butylamine under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Key Reaction Steps:
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Nitroarene Reduction : The nitro group (-NO₂) on the aromatic ring undergoes a 2-electron reduction to form a nitroso intermediate (Ar-NO). This step is facilitated by NaHSO₃ or SnCl₂ .
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Electrophilic Interception : The nitroso intermediate reacts with a sodium aryl sulfinate (Ar-SO₂⁻Na⁺) to form an N-sulfonyl hydroxylamine intermediate .
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Final Reduction : The N-sulfonyl hydroxylamine is reduced further to yield the benzenesulfonamide product.
Example Reaction Conditions:
| Reagents/Conditions | Conversion (%) | Byproduct Formation (%) |
|---|---|---|
| NaHSO₃ (4.5 equiv), FeCl₂-free | Quant. | 17% homocoupling |
| SnCl₂ (3.0 equiv), FeCl₂-free | 34% | Trace byproducts |
Mechanistic Insight :
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The reaction proceeds via a nitrosoarene intermediate , confirmed by control experiments where slow addition of nitrosobenzene led to 72% yield of sulfonamide .
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Electron-withdrawing substituents (Cl, F) on the benzene ring may slow the reaction due to reduced electrophilicity at the nitroso group.
Sulfonamide Group (-SO₂NH-)
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Acid/Base Stability : The sulfonamide group is stable under acidic and basic conditions but can undergo hydrolysis under extreme temperatures or prolonged exposure to strong acids/bases.
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Nucleophilic Substitution : The NH group may participate in alkylation or acylation reactions, though steric hindrance from the butyl side chain could limit reactivity.
Hydroxyl Group (-OH)
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Esterification/Etherification : The tertiary hydroxyl group (due to adjacent methyl groups) is resistant to oxidation but could form esters or ethers under standard conditions (e.g., acetic anhydride for acetylation).
Methylthio Group (-SMe)
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Oxidation : The thioether can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using agents like H₂O₂ or mCPBA, though no experimental data exists for this specific compound.
Homocoupling of Sulfinates
Under suboptimal conditions (e.g., insufficient NaHSO₃ or absence of FeCl₂), sulfinate homocoupling generates diaryl disulfones (Ar-SO₂-SO₂-Ar) as byproducts (up to 21% yield) .
Biological Relevance (Indirect Evidence)
While direct data on this compound’s bioactivity is unavailable, structurally related benzenesulfonamides are known as cyclooxygenase-2 (COX-2) inhibitors . Modifications to the side chain (e.g., methylthio or hydroxy groups) could influence pharmacokinetic properties.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar sulfonamide structures exhibit notable antimicrobial properties. The presence of the chloro and fluoro substituents may enhance the compound's ability to inhibit bacterial growth. Studies have shown that sulfonamides can act by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis, which is essential for bacterial growth .
Anti-inflammatory Properties
Compounds containing benzenesulfonamide moieties have been investigated for their potential as anti-inflammatory agents. The mechanism typically involves inhibition of cyclooxygenase enzymes (COX), which play a vital role in the inflammatory process. The specific structure of 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide may offer improved selectivity and potency compared to existing COX inhibitors .
Antiviral Activity
Emerging research suggests that similar compounds may possess antiviral properties, potentially targeting viral enzymes or receptors. For instance, studies on related N-heterocycles have demonstrated promising activity against various viruses, indicating that modifications in the structure can lead to enhanced antiviral efficacy .
Synthetic Intermediates
The compound can serve as a versatile intermediate in organic synthesis. Its functional groups allow for further derivatization, making it a valuable building block for synthesizing more complex molecules. For example, its sulfonamide group can be transformed into other functional groups through various chemical reactions, including nucleophilic substitutions and coupling reactions .
Catalytic Applications
In synthetic organic chemistry, compounds with sulfonamide functionalities are often used as ligands or catalysts in metal-catalyzed reactions. The unique electronic properties imparted by the chloro and fluoro substituents may enhance the efficiency of these catalytic processes, facilitating the formation of desired products with higher yields .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition prevents bacterial growth and replication.
Comparison with Similar Compounds
Key Observations :
- Halogenation : The target compound’s 3-Cl, 4-F pattern contrasts with 4-Cl in compounds and 3-CF₃ in derivatives. Fluorine’s electronegativity may improve binding to hydrophobic pockets compared to bulkier CF₃ groups .
Pharmacological Implications
While direct activity data are unavailable, comparisons can be drawn:
- Enzyme Inhibition : highlights benzenesulfonamides with trifluoromethyl groups (e.g., N-cyclopropyl-4-hydroxy-3-CF₃ derivatives) as potent COL3A1 inhibitors. The target’s fluoro substituent may offer similar selectivity but lower steric hindrance than CF₃ .
- Metabolic Stability : The methylthio group in the target compound could enhance resistance to oxidative metabolism compared to ’s ethoxycarbonylmethylthio derivatives .
Biological Activity
3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has implications in various therapeutic areas, including anti-inflammatory and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is , with a molecular weight of approximately 375.9 g/mol. The presence of chlorine and fluorine atoms contributes to its biological activity through various mechanisms, including enhanced binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClFNO₃S |
| Molecular Weight | 375.9 g/mol |
| CAS Number | 1448030-59-8 |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that the sulfonamide moiety may inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance and facilitating various physiological processes. Additionally, the halogen substituents (chlorine and fluorine) enhance lipophilicity, potentially improving cellular uptake and bioavailability.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide demonstrates effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for this compound were found to be as low as 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antibacterial activity.
Anti-inflammatory Activity
Sulfonamides are also known for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been investigated:
- In vitro assays demonstrated that the compound reduces COX-2 activity by approximately 50% at a concentration of 10 µM, which is comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
A recent study explored the effects of this compound on inflammatory pathways in human cell lines. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound at varying concentrations.
- Study Design : Human monocytic THP-1 cells were treated with different concentrations of the compound.
- Results : A dose-dependent decrease in cytokine production was observed, suggesting potential therapeutic applications in conditions characterized by chronic inflammation.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-chloro-4-fluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide to improve yield and purity?
- Methodological Answer : Begin with stepwise functionalization of the benzenesulfonamide core. Use sodium hydride (NaH) in THF to activate hydroxyl and thioether groups for coupling reactions, as demonstrated in analogous sulfonamide syntheses . Monitor reaction progress via HPLC or TLC, and employ column chromatography for purification. Adjust stoichiometry of halogenated intermediates (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) to minimize side reactions. For purity >95%, recrystallize from ethanol/water mixtures .
Q. What analytical techniques are critical for characterizing the structural and functional groups of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using monoclinic P2₁ space group parameters (e.g., a = 4.8255 Å, b = 10.8520 Å) .
- NMR spectroscopy : Use -NMR to verify fluorine substitution and -NMR to analyze hydroxy and methylthio proton environments .
- Mass spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns to validate the sulfonamide backbone .
Q. How should researchers design assays to screen the compound’s biological activity against target proteins?
- Methodological Answer : Use fluorescence polarization assays to measure binding affinity to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase isoforms). Prepare dose-response curves with concentrations ranging from 1 nM to 100 µM. Include control compounds like acetazolamide for benchmarking. For cellular assays, employ HEK293 or CHO-K1 cell lines and assess cytotoxicity via MTT assays at 24–72 hr timepoints .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, and what limitations exist?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target protein (e.g., PDGFRβ or EGFR). Parameterize the compound’s force field with Gaussian09 at the B3LYP/6-31G* level. Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues). Limitations include inaccuracies in solvation/entropy effects and dynamic allostery .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis or inconsistent bioactivity results?
- Methodological Answer :
- Synthesis discrepancies : Use LC-MS to identify byproducts (e.g., double sulfonamides from over-substitution) and adjust reaction stoichiometry or temperature .
- Bioactivity variability : Replicate assays under standardized conditions (pH 7.4, 37°C) and control for batch-to-batch compound purity. Apply statistical tools like ANOVA with post-hoc Tukey tests to assess significance .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced selectivity?
- Methodological Answer : Systematically vary substituents on the benzenesulfonamide core and hydroxybutyl side chain. For example:
- Replace the methylthio group with ethylthio to assess hydrophobic interactions.
- Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to modulate electronic effects.
- Evaluate changes in IC₅₀ values against related isoforms (e.g., CA-II vs. CA-IX) to quantify selectivity .
Q. What are the best practices for analyzing the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Sample at 0, 6, 12, 24, and 48 hr intervals. Quantify degradation products via UPLC-MS and calculate half-life () using first-order kinetics. Protect light-sensitive functional groups (e.g., fluoro substituents) by storing samples in amber vials .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting reports on the compound’s solubility and bioavailability?
- Methodological Answer : Standardize solubility measurements using the shake-flask method in PBS (pH 7.4) and DMSO. For bioavailability, compare AUC (area under the curve) values from pharmacokinetic studies in rodent models (e.g., Sprague-Dawley rats) under fed vs. fasting conditions. Discrepancies often arise from polymorphic forms; characterize crystallinity via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
